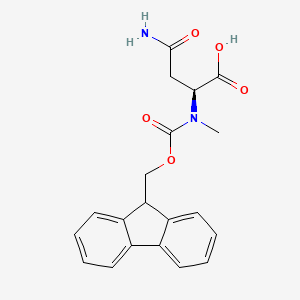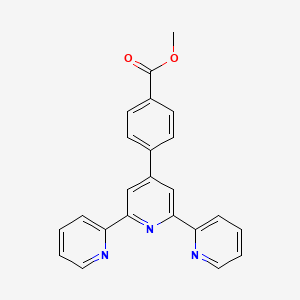
N-(tert-butoxycarbonyl)-N-methyl-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butoxycarbonyl)-N-methyl-L-methionine: is a derivative of the amino acid methionine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis processes to temporarily protect the amino group from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butoxycarbonyl)-N-methyl-L-methionine typically involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the Boc group is introduced to protect the amino group of methionine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably .
化学反応の分析
Types of Reactions: N-(tert-butoxycarbonyl)-N-methyl-L-methionine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Common reagents include TFA, oxalyl chloride, and hydrochloric acid in organic solvents.
Substitution: Reagents such as iodine and acetyl chloride are used for substitution reactions.
Major Products Formed:
科学的研究の応用
N-(tert-butoxycarbonyl)-N-methyl-L-methionine is widely used in scientific research, including:
Peptide Synthesis: It serves as a protected amino acid in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Organic Synthesis: It is employed in various organic synthesis processes to protect amino groups during multi-step reactions.
作用機序
The mechanism of action of N-(tert-butoxycarbonyl)-N-methyl-L-methionine primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during reactions and can be selectively removed under specific conditions. The electrophilic character of reagents like oxalyl chloride facilitates the deprotection process .
類似化合物との比較
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: This compound also uses the Boc group for protection but involves multiple Boc groups for enhanced stability.
tert-Butyloxycarbonyl-L-lysine: Similar to N-(tert-butoxycarbonyl)-N-methyl-L-methionine, this compound uses the Boc group to protect the amino group of lysine.
Uniqueness: this compound is unique due to its specific application in protecting the amino group of methionine. Its stability and ease of deprotection make it a valuable compound in peptide synthesis and other organic synthesis processes.
特性
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASRJKXDLPTOJ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid](/img/structure/B8099398.png)

![4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B8099410.png)


![benzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B8099440.png)

![7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane](/img/structure/B8099452.png)





